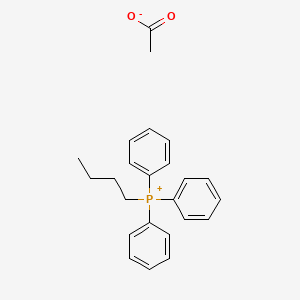

Butyl(triphenyl)phosphanium acetate

Description

These salts are typically synthesized via quaternization reactions, where triphenylphosphine reacts with an alkyl halide (e.g., butyl bromide) followed by anion exchange to introduce the acetate group .

Phosphonium salts are widely utilized as ionic liquids (ILs) in catalysis, solvents, and material synthesis due to their thermal stability (>300°C), negligible vapor pressure, and tunable solubility . The acetate counterion may enhance solubility in polar solvents compared to halide counterparts, making it advantageous in organic synthesis or biphasic catalytic systems.

Properties

CAS No. |

103999-06-0 |

|---|---|

Molecular Formula |

C24H27O2P |

Molecular Weight |

378.4 g/mol |

IUPAC Name |

butyl(triphenyl)phosphanium;acetate |

InChI |

InChI=1S/C22H24P.C2H4O2/c1-2-3-19-23(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22;1-2(3)4/h4-18H,2-3,19H2,1H3;1H3,(H,3,4)/q+1;/p-1 |

InChI Key |

MKZASADXUFZOHO-UHFFFAOYSA-M |

Canonical SMILES |

CCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.CC(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Butyl(triphenyl)phosphanium acetate can be synthesized through the reaction of triphenylphosphine with butyl halides, followed by the addition of acetic acid. The general reaction involves:

Formation of Butyl(triphenyl)phosphanium Halide: Triphenylphosphine reacts with butyl halide (e.g., butyl bromide) in a nucleophilic substitution reaction to form butyl(triphenyl)phosphanium halide.

Formation of this compound: The butyl(triphenyl)phosphanium halide is then treated with silver acetate to exchange the halide ion with an acetate ion, yielding this compound.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale versions of the laboratory synthesis, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Butyl(triphenyl)phosphanium acetate undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the phosphonium center.

Wittig Reaction: It is commonly used in the Wittig reaction to form alkenes from aldehydes and ketones.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as alkyl halides and bases are commonly used.

Wittig Reaction: The reaction typically involves the use of aldehydes or ketones and strong bases like butyl lithium to generate the ylide intermediate.

Major Products Formed

Nucleophilic Substitution: The major products are typically substituted phosphonium salts.

Wittig Reaction: The major products are alkenes and phosphine oxides.

Scientific Research Applications

Butyl(triphenyl)phosphanium acetate has a wide range of applications in scientific research:

Organic Synthesis: It is extensively used in the synthesis of alkenes via the Wittig reaction.

Catalysis: The compound serves as a ligand in various catalytic processes, enhancing reaction rates and selectivity.

Material Science: It is used in the preparation of polymer-supported catalysts and other advanced materials.

Mechanism of Action

The mechanism of action of butyl(triphenyl)phosphanium acetate in the Wittig reaction involves the formation of a phosphonium ylide intermediate. This ylide reacts with carbonyl compounds (aldehydes or ketones) to form a four-membered ring intermediate, which then decomposes to yield the desired alkene and a phosphine oxide byproduct .

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below compares butyl(triphenyl)phosphanium acetate with analogous phosphonium salts:

*Note: Data for this compound is inferred from structural analogs.

Key Observations:

- Alkyl Chain Length: Longer alkyl chains (e.g., hexyl) increase hydrophobicity, reducing solubility in polar solvents but enhancing compatibility with nonpolar matrices . Butyl derivatives strike a balance between solubility and lipophilicity.

- Counterion Effects : Acetate salts are less likely to corrode metal catalysts compared to halides, making them preferable in industrial processes. Chloride and bromide variants, however, are more commonly studied due to ease of synthesis .

- Toxicity : Butyltriphenylphosphonium chloride exhibits moderate toxicity (LC50: 73.35 mg/L in guppy fish), classified as "slightly toxic" by the Fish and Wildlife Service . Acetate salts are presumed less toxic due to the biocompatible acetate ion, though empirical data is lacking.

Environmental and Health Considerations

While phosphonium salts are generally less volatile than traditional solvents (e.g., benzene), their environmental persistence and toxicity require careful evaluation. Butyltriphenylphosphonium chloride’s LC50 (73.35 mg/L) suggests moderate aquatic toxicity, necessitating wastewater treatment in industrial settings . Acetate derivatives may degrade more readily due to the labile acetate group, though long-term ecotoxicological studies are needed.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.